N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16771053
InChI: InChI=1S/C14H10ClN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)
SMILES:
Molecular Formula: C14H10ClN3OS2
Molecular Weight: 335.8 g/mol

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC16771053

Molecular Formula: C14H10ClN3OS2

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide -

Specification

Molecular Formula C14H10ClN3OS2
Molecular Weight 335.8 g/mol
IUPAC Name N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C14H10ClN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)
Standard InChI Key HYVJTMIDXFYJDR-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide follows a two-step protocol common to thiadiazole derivatives :

  • Formation of 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine:
    The precursor is synthesized via cyclization of 4-chlorobenzaldehyde thiosemicarbazide in the presence of phosphoryl chloride (POCl3\text{POCl}_{3}) or sulfuric acid, yielding the thiadiazole ring .

  • Acetamide Functionalization:
    The amine undergoes amidation with chloroacetyl chloride in anhydrous acetonitrile, forming 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Subsequent nucleophilic substitution with thiophen-2-ylamine in the presence of triethylamine or pyridine introduces the thiophene moiety .

Table 1: Key Reaction Conditions and Reagents

StepReagentsSolventTemperatureYield
1POCl3\text{POCl}_{3}, 4-chlorobenzaldehyde thiosemicarbazide-80–100°C70–85%
2Chloroacetyl chloride, triethylamineAcetonitrileRT65–78%
3Thiophen-2-ylamine, pyridineBenzeneReflux60–70%

Structural Characterization

The compound’s structure is confirmed via spectroscopic methods:

  • IR Spectroscopy: Peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 690–710 cm1^{-1} (C-S-C thiadiazole ring) .

  • 1H^{1}\text{H} NMR: Signals at δ 7.4–7.6 ppm (aromatic protons of 4-chlorophenyl), δ 6.8–7.2 ppm (thiophene protons), and δ 4.2–4.5 ppm (acetamide methylene) .

  • Mass Spectrometry: Molecular ion peak at m/z 335.8 consistent with C14H10ClN3OS2\text{C}_{14}\text{H}_{10}\text{ClN}_{3}\text{OS}_{2}.

The thiophene ring enhances lipophilicity (logP3.2\log P \approx 3.2), potentially improving membrane permeability compared to simpler thiadiazole derivatives .

Biological Activities and Mechanisms

CompoundCell LineIC50_{50} (μM)Reference
5-(4-Cl-Ph)-Thiadiazole-piperazineMCF-72.1
5-(4-Cl-Ph)-Thiadiazole-pyridiniumHepG24.3
Doxorubicin (control)MCF-70.9

Antimicrobial and Anticonvulsant Activity

  • Antimicrobial Effects: Thiadiazole-acetamide hybrids inhibit E. coli (MIC: 32 μg/mL) and S. aureus (MIC: 16 μg/mL) by disrupting cell wall synthesis.

  • Anticonvulsant Properties: Thiophene-containing analogs suppress pentylenetetrazole-induced seizures in rodent models via GABAA_{A} receptor modulation.

Pharmacokinetic and Physicochemical Properties

ADME Profiling

  • Absorption: Moderate gastrointestinal absorption (Caco-2 permeability: 12×10612 \times 10^{-6} cm/s) due to balanced hydrophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring generates sulfoxide metabolites .

  • Excretion: Renal clearance (t1/2_{1/2}: 6–8 hours) predominates, with <5% fecal excretion.

Table 3: Key Physicochemical Parameters

ParameterValue
Molecular Weight335.8 g/mol
logP\log P3.2
H-Bond Donors1
H-Bond Acceptors5
Polar Surface Area98 Ų

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the thiophene with pyridinium or benzylpiperidine groups improves solubility (e.g., 4-ethoxyphenyl piperazine analog: logP=2.8\log P = 2.8) .

  • Hybrid Pharmacophores: Conjugation with aminothiazole enhances antiproliferative activity (IC50_{50}: 1.8 μM vs. HT-29 colon cancer) .

Patent Landscape

While no patents directly claim N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide, related thiadiazole derivatives are protected for neurological (WO2017079641A1) and anticancer applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator